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molecular formula C8H9NS2 B8709917 Methyl 4-aminobenzenecarbodithioate CAS No. 54996-48-4

Methyl 4-aminobenzenecarbodithioate

Cat. No. B8709917
M. Wt: 183.3 g/mol
InChI Key: JIMNUMODUJITEG-UHFFFAOYSA-N
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Patent
US03966397

Procedure details

Methyl mercaptan was passed into a filtered solution of crude carboxymethyl 4-aminobenzenecarbodithioate (7.48 g, 0.033 mol)in 66 ml of 0.5 N of sodium hydroxide solution containing 10% by weight sodium bicarbonate under external ice-cooling for about 10 minutes. A yellow precipitate separated out gradually as the colour of the aqueous solution was discharged. After standing for 1 hour at 0°-5°C, the precipitate was filtered off, washed with 10% by weight sodium bicarbonate solution, then with water and dried in vacuo at a temperature of below 50°C. The yield of the yellow crystalline powder, m.p. 74.5°-75.5° (decomp.) was 5.3 g or 87.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carboxymethyl 4-aminobenzenecarbodithioate
Quantity
7.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
66 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([S:12][CH2:13]C(O)=O)=[S:11])=[CH:6][CH:5]=1.C(=O)(O)[O-].[Na+]>[OH-].[Na+]>[NH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([S:12][CH3:13])=[S:11])=[CH:8][CH:9]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Two
Name
carboxymethyl 4-aminobenzenecarbodithioate
Quantity
7.48 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(=S)SCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
66 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for about 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
A yellow precipitate separated out gradually as the colour of the aqueous solution
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with 10% by weight sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and dried in vacuo at a temperature of below 50°C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=C(C=C1)C(=S)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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